4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.8 g/mol . This compound is primarily used in proteomics research and is known for its solid physical state, with a predicted melting point of 196.99°C and a boiling point of approximately 501.5°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-methylpiperidine-1-carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain the desired reaction environment .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Bases: Triethylamine, pyridine
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis Products: Sulfonic acid and hydrochloric acid.
Scientific Research Applications
4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides to study their structure and function.
Drug Development: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Utilized in the conjugation of biomolecules for the development of diagnostic and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonamide
- 4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonate
Uniqueness
4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable reagent in various synthetic and research applications, distinguishing it from its sulfonamide and sulfonate counterparts .
Properties
IUPAC Name |
4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-10-4-2-3-9-16(10)13(17)15-11-5-7-12(8-6-11)20(14,18)19/h5-8,10H,2-4,9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZJNBOKUYBCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.